molecular formula C10H14Si B14662426 CID 57284191

CID 57284191

Katalognummer: B14662426
Molekulargewicht: 162.30 g/mol
InChI-Schlüssel: NVHFHQUJEIFYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 57284191” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound is part of a vast collection of chemical structures and their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 57284191 often involves complex synthetic routes. These routes typically include multiple steps of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions may vary depending on the desired yield and purity of the final product. Common solvents used in these reactions include dichloromethane and methanol, while reagents like hydroxypropyl methylcellulose and pluronic F-127 are often employed .

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in specialized reactors. The process may include supercritical fluid crystallization, where carbon dioxide is used as a solvent under high pressure to achieve the desired crystallization of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

CID 57284191 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often require specific temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

CID 57284191 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: The compound is used in biological assays to understand its effects on different biological pathways.

    Medicine: It is investigated for its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of CID 57284191 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 57284191 can be identified using databases like PubChem. These compounds may share structural similarities or have similar biological activities. Examples of similar compounds include those with comparable functional groups or molecular frameworks .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups and its specific biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H14Si

Molekulargewicht

162.30 g/mol

InChI

InChI=1S/C10H14Si/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI-Schlüssel

NVHFHQUJEIFYMB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C[Si]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.